3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(5-chloro-2-methoxyphenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-13-6-5-10(15)8-12(13)16-22(19,20)11-4-2-3-9(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDPTWMHFIPKCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Sulfonamide derivatives are well-known for their antibacterial effects, primarily through the inhibition of bacterial folate synthesis. 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid shows promise in this domain, with preliminary studies indicating its potential effectiveness against various bacterial strains. The compound's structure suggests it may interact with enzymes involved in folate metabolism, similar to established sulfonamide antibiotics.
Anti-inflammatory Effects
Recent research highlights the anti-inflammatory properties of compounds similar to this compound. Studies have shown that sulfonamide derivatives can inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses . The modification of substituents on the benzamide moiety significantly affects biological activity, indicating that this compound could be optimized for enhanced anti-inflammatory effects.
Antitumor Potential
The structural characteristics of this compound suggest potential antitumor activities. Compounds with similar structures have demonstrated effectiveness against various cancer cell lines, pointing to possible applications in cancer therapy . The ability to selectively inhibit specific enzymes involved in tumor progression makes this compound a candidate for further investigation in oncology.
Synthesis and Modification
The synthesis of this compound typically involves multi-step chemical reactions that can be tailored for specific laboratory conditions or desired purity levels. Variations in synthetic routes allow for the exploration of different analogs, which can lead to compounds with improved efficacy or reduced side effects.
Comparative Analysis with Structural Analogues
A comparison of this compound with other structurally similar compounds reveals its unique attributes:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzenesulfonamide | C6H8N2O2S | Simple sulfonamide structure; used in treating infections. |
| Sulfamethoxazole | C10H11N3O3S | Common antibiotic; contains a methoxazole group enhancing activity. |
| N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide | C13H12ClNO3S | Similar chlorinated phenyl structure; used as an anti-inflammatory agent. |
The unique combination of chloro and methoxy substituents on the phenyl ring in this compound may enhance its biological activity compared to other sulfonamide derivatives.
Case Studies and Research Insights
- Inhibitory Effects on NLRP3 Inflammasome : A study demonstrated that modifications on the sulfonamide moiety significantly influenced inhibitory potency against IL-1β release, showcasing the therapeutic potential of structurally similar compounds .
- Binding Affinity Studies : Research on methyl 5-sulfamoyl-benzoates indicated high selectivity towards carbonic anhydrase IX (CAIX), suggesting that modifications could lead to potent anticancer agents . This highlights the importance of structural optimization in developing effective drugs.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of sulfamoyl benzoic acids are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Sulfamoyl Benzoic Acid Derivatives
Molecular Modeling and Binding Affinity
Computational docking studies () rationalize that substituents improving van der Waals interactions or hydrogen bonding (e.g., methoxy, chloro) enhance binding to the LPA2 receptor pocket . The target compound’s 2-methoxy group may mimic endogenous LPA’s phosphate group, while the 5-chloro substituent could reduce metabolic degradation .
Therapeutic Potential
- Gut Barrier Protection : SBA analogues targeting LPA2 show promise in mitigating intestinal apoptosis and inflammation .
- Antimicrobial and Anticancer Applications : Benzothiazole-linked derivatives (–11) demonstrate broad-spectrum bioactivity, suggesting that hybridizing sulfamoyl benzoic acids with heterocycles could expand utility .
Biological Activity
3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClN3O4S
- Molecular Weight : 367.83 g/mol
- CAS Number : 327072-94-6
The compound features a benzoic acid core with a sulfamoyl group attached to a chloro-substituted methoxyphenyl moiety, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of sulfamoylbenzoic acids. For instance, compounds similar to this compound have shown high binding affinity to carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. This binding can lead to tumor microenvironment acidification, promoting invasion and metastasis. Compounds designed with similar structural motifs have demonstrated IC50 values in the low nanomolar range, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfamoyl derivatives are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various strains of bacteria, making it a candidate for further development in antibiotic therapies .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Research indicates that sulfamoyl compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The ability to modulate inflammatory pathways highlights the compound's therapeutic potential beyond oncology.
The mechanism of action of this compound is primarily through the inhibition of key enzymes and receptors involved in cancer progression and inflammation. It is hypothesized that the compound interacts with carbonic anhydrase isozymes, particularly CAIX, leading to decreased tumor growth and metastasis . Furthermore, the modulation of inflammatory pathways may involve the inhibition of NF-kB signaling, which is crucial in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness (IC50) | Reference |
|---|---|---|
| Anticancer | 0.12 nM (CAIX) | |
| Antimicrobial | Significant | |
| Anti-inflammatory | Modulation observed |
Case Study: Antitumor Efficacy
A study focusing on a series of sulfamoylbenzoates demonstrated that compounds with structural similarities to this compound exhibited promising antitumor efficacy in vitro against A549 lung cancer cells. The most potent derivative showed an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Case Study: Inhibition of Pro-inflammatory Cytokines
In another investigation, researchers evaluated the anti-inflammatory effects of sulfamoyl derivatives in a murine model of arthritis. The results indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What advanced techniques characterize crystallographic or conformational properties?
- Methodology :
- Single-crystal X-ray diffraction : Resolve 3D structure and hydrogen-bonding networks (e.g., sulfamoyl N-H interactions).
- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
